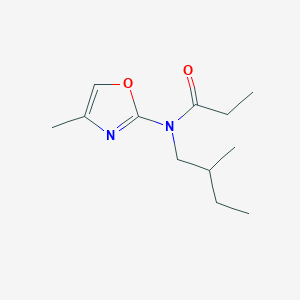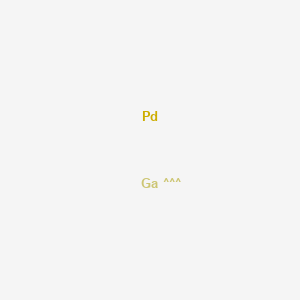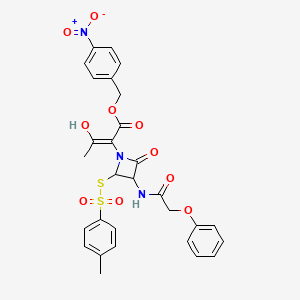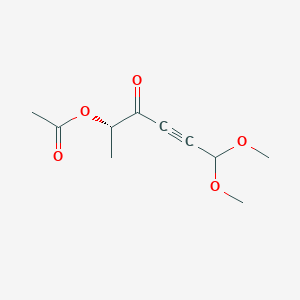
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with substituents including a 2-methylbutyl group and a 4-methyl-1,3-oxazol-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide can be achieved through a multi-step process:
Formation of 4-methyl-1,3-oxazole: This can be synthesized from appropriate starting materials such as 4-methyl-2-aminophenol and formic acid under acidic conditions.
Amidation Reaction: The 4-methyl-1,3-oxazole can then be reacted with 2-methylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Final Product Formation: The intermediate product is then reacted with propanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: The oxazole ring may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and amide bond could play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
N-(2-Methylbutyl)-N-(1,3-oxazol-2-yl)propanamide: Lacks the 4-methyl group on the oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of an oxazole ring.
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Has an acetamide backbone instead of a propanamide backbone.
Uniqueness
The presence of both the 2-methylbutyl group and the 4-methyl-1,3-oxazol-2-yl group in N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
特性
CAS番号 |
57068-42-5 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(3)7-14(11(15)6-2)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChIキー |
WKFCSCKLEBGCGA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN(C1=NC(=CO1)C)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)

![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)

![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)

![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)



![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)

